molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7

2,3,5-Trimethylpyridine

Cat. No. B1346980
CAS RN: 695-98-7
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyridine, also known as 2,3,5-Collidine, is a clear colorless to very slightly yellow liquid . It has a molecular formula of C8H11N and a molecular weight of 121.1796 .


Synthesis Analysis

2,3,5-Trimethylpyridine can be synthesized from 3-amino-2-methylpropenal and methylethylketone . Another synthesis method involves the use of 2,3,5-trimethylpyridine as the starting material . The synthetic route contains five steps including N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethylpyridine consists of a pyridine ring with three methyl groups attached at the 2nd, 3rd, and 5th positions . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the presence of copper nitrate, hydrothermal reactions of 2,3,5-trimethylpyridine yield two pyridinecarboxylates, 3,5-dimethyl-2-pyridinecarboxylate and 3-methyl-2,5-pyridine dicarboxylate . The in situ generated pyridinecarboxylates are derived from copper-mediated stepwise oxidation of 2- or/and 5-methyl groups on the pyridine by nitrate in acidic aqueous solution .


Physical And Chemical Properties Analysis

2,3,5-Trimethylpyridine has a density of 0.931 g/mL at 25 °C and a boiling point of 184 °C . It is slightly soluble in water .

Scientific Research Applications

Synthesis Optimization

Urošević et al. (2022) explored optimizing the synthesis conditions for 2,3,5-trimethylpyridine (collidine) from 3-amino-2-methylpropenal and methylethylketone. They found that a temperature of 150 °C, a reaction time of 24 hours, and CH3COOH/pTsOH as the catalyst were optimal for this synthesis, marking the first successful attempt to synthesize 2,3,5-trimethylpyridine in an acid medium Urošević et al., 2022.

Derivative Synthesis

Bao-cai (2004) investigated the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, starting from 2,3,5-trimethylpyridine. This process involved multiple steps, including oxidation, nitration, methoxylation, and hydrolysis, demonstrating the versatility of 2,3,5-trimethylpyridine as a precursor for complex organic compounds Xu Bao-cai, 2004.

Photographic Science and Photochemistry

Zhenhe (2007) prepared 3,5-dicyano-2,4,6-trimethylpyridine, a promising synthetic precursor for novel optoelectronic materials, using a photoinduced aromatization process. This study underscores the potential of 2,3,5-trimethylpyridine derivatives in the field of optoelectronics Tong Zhenhe, 2007.

Crystallography and Chemical Structure

Jin et al. (2004) examined the crystal structure of bis(2,3,5-trimethylpyridine N-oxide) 2,4,6-trinitrophenolate, highlighting the importance of strong OHO hydrogen bonding in stabilizing the structure. This research contributes to our understanding of molecular interactions and crystal formation in chemical compounds Zhi‐Min Jin et al., 2004.

Copper-Mediated Oxidation

Li et al. (2010) explored the hydrothermal in situ ligand reaction involving 2,3,5-trimethylpyridine, leading to the formation of various pyridinecarboxylates. This study illustrates the utility of 2,3,5-trimethylpyridine in copper-mediated chemical reactions, offering insights into the synthesis of complex ligands Cui-Jin Li et al., 2010.

Nanotechnology and Medicine

Fazaeli et al. (2011) researched the potential of a gold complex trichloro(2,4,6-trimethylpyridine)Au(III) as an anticancer agent. They synthesized and grafted this gold complex on nanoporous silica, MCM-41, and evaluated its toxicity in Saccharomyces cerevisiae, showcasing an innovative application in nanotechnology and medicine Y. Fazaeli et al., 2011.

Safety And Hazards

2,3,5-Trimethylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers

  • "Hydrothermal in situ ligand reaction: copper (II)-mediated stepwise oxidation of 2,3,5- and 2,4,6-trimethylpyridine to pyridinecarboxylates" .
  • "Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug" .

properties

IUPAC Name

2,3,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-7(2)8(3)9-5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYHSKONPJXCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219734
Record name 2,3,5-Trimethylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethylpyridine

CAS RN

695-98-7
Record name 2,3,5-Trimethylpyridine
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Record name 2,3,5-Trimethylpyridine
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Record name 2,3,5-Trimethylpyridine
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Record name 2,3,5-trimethylpyridine
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Record name 2,3,5-TRIMETHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

To 500 ml of a 5% solution of methyl lithium in ether are added dropwise at room temperature under argon 1200 ml of ether, subsequently 35.6 g of 3,5-lutidine (3,5-dimethylpyridine) and subsequently 400 ml of toluene. The ether is distilled off completely, whereupon the solution is stirred at 100° for 4 hours. Ice is then added portionwise thereto while cooling with methanol/ice until evolution of heat no longer occurs. The toluene phase is separated from precipitated solid and extracted with 66 ml of semi-concentrated hydrochloric acid. The separated aqueous phase is adjusted to a pH of about 10 with 3N sodium hydroxide solution while cooling and extracted twice with 300 ml of ether. The ether extracts are dried over sodium sulphate and evaporated. The residue is distilled in vacuo at 20 mm/72°-74°; there is obtained 2,3,5-collidine (2,3,5-trimethylpyridine) which has a purity of 99.15% according to gas chromatography.
[Compound]
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Synthesis routes and methods II

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
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Synthesis routes and methods III

Procedure details

To a solution of 3,5-lutidine (42.86, 0.400 mol) in toluene (240 ml) in a three-neck flask, under N2 atmosphere, was added dropwise MeLi [0.33M in ether, 1330 ml (0.44 mol), prepared from CH3I and Li or obtained from Aldrich]. The reaction was stirred and heated at 60°-80° C. for 6 h, after which time the ether was distilled off. The remaining solution was poured into water/crushed ice (200 ml), acidified with conc. HCl and extracted with ethyl acetate (2×100 ml). The aqueous solution then was basified with aq. NaOH and extracted with CH2Cl2 (3×100 ml). The CH2Cl2 extracts were combined, washed with sat. NaCl solution (1×50 ml), dried (MgSO4) and the solvent removed in vacuo. The residue was distilled under reduced pressure to give 2,3,5-trimethylpyridine (35.24 g, 72%) as a pale oil; bp 65°-71° C./11 mmHg. A solution of 2,3,5-trimethylpyridine (36.35 g, 0.30 mol) in AcOH (120 ml) was treated with 30% H2O (45 ml) and the mixture heated at 100° C. for 3 h. An additional aliquot of 30% H2O2 (15 ml) was added and the mixture was heated for an additional 10 h at 100° C. The reaction was cooled to rt, diluted with water (100 ml) and concentrated in vacuo. The residue again was diluted with water (200 ml), neutralized with KOH pellets and extracted with CH2Cl2 (3×100 ml). The extracts were combined, washed with sat. NaCl (1×50 ml), dried (MgSO4) and the solvent removed in vacuo to give 2,3,5-trimethylpyridine-N-oxide as a pale yellow solid, (50 g, quant.); mp 41°-42° C. (hexanes, colorless needles).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,5-Trimethylpyridine
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2,3,5-Trimethylpyridine
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Reactant of Route 6
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Citations

For This Compound
151
Citations
M Mittelbach, HW Schmidt, G Uray, H Junek… - … Chem. Scand. B, 1988 - actachemscand.org
… However, selective hydrogenolysis in acidic solution yields 4chloro-2-3-5-trimethylpyridine (11). Substitution of the chlorine in 11 with methoxide ion gives 4-methoxy-2,3,5-…
Number of citations: 16 www.actachemscand.org
J Urošević, M Mitić, B Arsić… - Journal of the Serbian …, 2022 - doiserbia.nb.rs
The influence of temperature, reaction time, and type of the catalyst on the yield of the 2,3,5-trimethylpyridine (collidine) from 3-amino-2-methylpropenal and methylethylketone was …
Number of citations: 1 doiserbia.nb.rs
ZM Jin, ZG Li, XF Li, ML Hu, ZS Jin - Journal of Chemical Crystallography, 2004 - Springer
The salt of bis(2,3,5-trimethylpyridine N-oxide) 2,4,6-trinitrophenolate, C 22 H 25 N 5 O 9 , crystallizes in monoclinic space group C2/c with a=12.411(2)Å, b=15.326(3)Å, c=13.559(3)Å, β…
Number of citations: 2 link.springer.com
LY Dai, FL Zhang, L Shen, YQ Chen - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the title compound, C8H12N2·H2O, four substituted pyridine molecules alternate with four water molecules, forming a large ring via Owater—H⋯Npyridine and Namine—H⋯Owater …
Number of citations: 1 scripts.iucr.org
CJ Li, Z Lin, L Yun, YL Xie, JD Leng, YC Ou… - CrystEngComm, 2010 - pubs.rsc.org
Hydrothermal reactions of 2,3,5-trimethylpyridine (2,3,5-tmpy) yielded two pyridinecarboxylates, 3,5-dimethyl-2-pyridinecarboxylate (2-dmpya) and 3-methyl-2,5-pyridine dicarboxylate (2…
Number of citations: 22 pubs.rsc.org
T Liu, X Lu, P Wu - Chinese Journal of Organic Chemistry, 2002 - sioc-journal.cn
A new and efficient method for the synthesis of 4-methoxyl-2, 3, 5-trimethylpyridine with an overall yield of 76% from cheap and easily available 2, 3, 5-trimethylpyridine was developed. …
Number of citations: 1 sioc-journal.cn
RL Jones, CW Rees - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
2-Dichloromethyl-2,5-dimethyl-2H-pyrrole gave 2-ethoxymethyl-5-methylpyridine with sodium ethoxide, 2,5-dimethylpyridine with sodium hydride, and, in a more extensive …
Number of citations: 4 pubs.rsc.org
JM Sugihara, DP Sorensen - Journal of the American Chemical …, 1955 - ACS Publications
The pyrolysis of Gilsonite yielded a distillate, from which pyrroles and phenols were separated in the form of potassium salts. Pyridines then were extracted with aqueous phosphoric …
Number of citations: 5 pubs.acs.org
X Liu, H Xu, R Sun, X Li, B Hu, C Hu - Lat. Am. J. Pharm, 2015 - researchgate.net
El control de impurezas es un factor clave para la calidad de los medicamentos. El estudio de impurezas es útil para optimizar el proceso de producción y mejorar la calidad de los …
Number of citations: 2 www.researchgate.net
GM Xiao, PD Wu - CHINESE JOURNAL OF …, 1997 - SHANGHI YIYAR GONGYE …
Number of citations: 0

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